3,5,5-trimethylhexan-1-amine
Overview
Description
3,5,5-trimethylhexan-1-amine is an aliphatic amine with the molecular formula C9H21N and a molecular weight of 143.27 g/mol . It is a colorless liquid that is soluble in water and alcohols, and has a boiling point of around 70°C at 20 Torr . This compound is widely used in various laboratory experiments and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5,5-trimethylhexan-1-amine can be synthesized through several methods. One common approach involves the reaction of 3,5,5-trimethylhexanol with ammonia in the presence of a catalyst. The reaction typically occurs under high pressure and elevated temperatures to facilitate the formation of the amine group .
Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of nitriles or the reductive amination of ketones. These methods are preferred due to their efficiency and scalability. The reaction conditions usually involve the use of hydrogen gas and a metal catalyst, such as palladium or nickel, under controlled temperature and pressure .
Chemical Reactions Analysis
Types of Reactions: 3,5,5-trimethylhexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or amides.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or amides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
3,5,5-trimethylhexan-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5,5-trimethylhexan-1-amine involves its interaction with specific molecular targets and pathways. In biochemical systems, it can act as a nucleophile, participating in various enzymatic reactions. The compound’s amine group allows it to form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
3,5,5-Trimethylhexanol: An alcohol derivative with similar structural features.
3,5,5-Trimethylhexanoic acid: A carboxylic acid derivative.
3,5,5-Trimethylhexanone: A ketone derivative.
Uniqueness: 3,5,5-trimethylhexan-1-amine stands out due to its amine group, which imparts unique reactivity and versatility in chemical synthesis. Unlike its alcohol, acid, and ketone counterparts, the amine group allows for a broader range of chemical transformations and applications .
Properties
IUPAC Name |
3,5,5-trimethylhexan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N/c1-8(5-6-10)7-9(2,3)4/h8H,5-7,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIABJTQKCPDDKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)CC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801309679 | |
Record name | 3,5,5-Trimethyl-1-hexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801309679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3378-63-0 | |
Record name | 3,5,5-Trimethyl-1-hexanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3378-63-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5,5-Trimethylhexylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003378630 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Trimethylhexylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83152 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,5,5-Trimethyl-1-hexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801309679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5,5-trimethylhexylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.162 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3,5,5-Trimethylhexylamine facilitate the extraction of iron(III) from aqueous solutions?
A1: 3,5,5-Trimethylhexylamine acts as an extractant for iron(III) in specific solution conditions. While the exact mechanism isn't fully described in the provided abstracts, the research indicates that 3,5,5-Trimethylhexylamine can form complexes with iron(III) in the presence of specific anions like phosphate or sulfate [, ]. This complex formation allows the iron(III) to be extracted from the aqueous phase into an organic phase containing the amine.
Q2: Are there differences in how 3,5,5-Trimethylhexylamine interacts with iron(III) depending on the anions present in the aqueous solution?
A2: Yes, the research suggests that the presence of different anions influences the interaction. One study focuses on the extraction of iron(III) from aqueous sulfate solutions using 3,5,5-Trimethylhexylamine [], while the other investigates the complex formed with ferric phosphate []. This difference indicates that the type of anion present likely plays a role in the complexation process and efficiency of iron(III) extraction. Further research is needed to fully characterize these differences and determine their impact on extraction efficiency.
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